2-bromo-N,N-dimethylbenzenesulfonamide
Overview
Description
2-Bromo-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10BrNO2S. It is a white crystalline solid that is stable under standard conditions. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N,N-dimethylbenzenesulfonamide can be synthesized from 2-bromobenzenesulfonyl chloride and dimethylamine. The reaction typically involves the following steps :
Starting Materials: 2-bromobenzenesulfonyl chloride and dimethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Procedure: The 2-bromobenzenesulfonyl chloride is dissolved in the solvent, and dimethylamine is added dropwise while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves automated systems for precise control of reaction conditions, continuous monitoring, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It serves as a building block in the synthesis of drugs and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethylbenzenesulfonamide involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzenesulfonamide: Lacks the N,N-dimethyl groups, making it less sterically hindered and more reactive in certain nucleophilic substitution reactions.
4-Bromo-N,N-dimethylbenzenesulfonamide: The bromine atom is positioned at the para position, which can influence the compound’s reactivity and the types of reactions it undergoes.
3-Bromo-N,N-dimethylbenzenesulfonamide: The bromine atom is positioned at the meta position, affecting the compound’s electronic properties and reactivity.
Uniqueness
2-Bromo-N,N-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and scientific research .
Properties
IUPAC Name |
2-bromo-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYMDBJRCOBHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585954 | |
Record name | 2-Bromo-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65000-13-7 | |
Record name | 2-Bromo-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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